molecular formula C49H64B4O8 B8144146 Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

Cat. No.: B8144146
M. Wt: 824.3 g/mol
InChI Key: VNBXSJVFDITRHY-UHFFFAOYSA-N
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Description

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is a tetraphenylmethane derivative functionalized with pinacolborane groups at the para-positions of each phenyl ring. This compound is notable for its tetrahedral structure, which results from the sp3 hybridization of the central carbon atom. The presence of pinacolborane groups makes it a valuable building block for the synthesis of covalent organic frameworks (COFs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane typically involves the reaction of tetraphenylmethane with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate. The reaction is conducted in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the scalability of the synthesis process would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is primarily based on its ability to undergo coupling reactions. The pinacolborane groups facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions involve the activation of the boronate ester and its subsequent coupling with an electrophilic partner, such as an aryl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane is unique due to its tetrahedral structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of three-dimensional COFs with high surface areas and tunable properties .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXSJVFDITRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H64B4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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